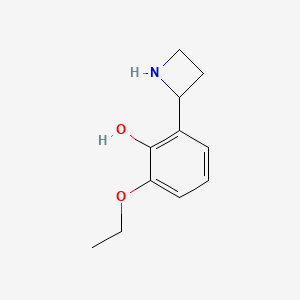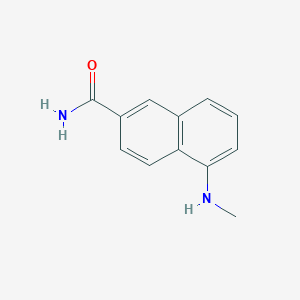
Ethanone, 1-phenyl-2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trimethylsilyl)ethanone is an organic compound with the molecular formula C11H16OSi. It is characterized by the presence of a phenyl group attached to a carbonyl group, which is further bonded to a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)ethanone can be synthesized through several methods. One common method involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-phenyl-2-(trimethylsilyl)ethanone often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(trimethylsilyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(trimethylsilyl)ethanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-phenyl-2-(trimethylsilyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The phenyl group contributes to its aromaticity and influences its reactivity in electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-2-trimethylsiloxyethylene
- 1-Phenyl-2-trimethylsilylacetylene
Uniqueness
1-Phenyl-2-(trimethylsilyl)ethanone is unique due to its combination of a phenyl group and a trimethylsilyl group, which imparts distinct chemical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
13735-78-9 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-phenyl-2-trimethylsilylethanone |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
GWVVTQDMPPQSOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)



![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)


![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)




